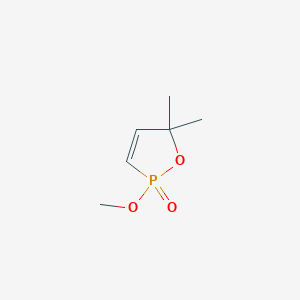
Wclcribzaahemd-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Wclcribzaahemd-uhfffaoysa-” is a unique chemical entity with a specific molecular structure It is known for its distinctive properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Wclcribzaahemd-uhfffaoysa-” involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Hydrothermal Synthesis: This method involves the use of high-temperature and high-pressure conditions to facilitate the reaction between precursor materials.
Reversed-Phase Microemulsion: This technique involves the formation of microemulsions using surfactants and co-surfactants.
Industrial Production Methods
In industrial settings, the production of “Wclcribzaahemd-uhfffaoysa-” is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent quality and high yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
“Wclcribzaahemd-uhfffaoysa-” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in the reactions of “Wclcribzaahemd-uhfffaoysa-” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metal catalysts such as palladium and platinum
Major Products Formed
The major products formed from the reactions of “Wclcribzaahemd-uhfffaoysa-” depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
“Wclcribzaahemd-uhfffaoysa-” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, “Wclcribzaahemd-uhfffaoysa-” is used to study cellular processes and molecular interactions.
Industry: In industrial applications, “Wclcribzaahemd-uhfffaoysa-” is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “Wclcribzaahemd-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “Wclcribzaahemd-uhfffaoysa-” include:
Terephthaloyl Chloride: A highly reactive acid chloride used in polymer synthesis.
Guanadrel: An antihypertensive agent with a different mechanism of action.
Cyclophosphamide: A chemotherapy agent used to treat various cancers.
Uniqueness
“Wclcribzaahemd-uhfffaoysa-” is unique due to its specific molecular structure and properties. Unlike other similar compounds, it has distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H11O3P |
|---|---|
Molekulargewicht |
162.12 g/mol |
IUPAC-Name |
2-methoxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H11O3P/c1-6(2)4-5-10(7,8-3)9-6/h4-5H,1-3H3 |
InChI-Schlüssel |
WCLCRIBZAAHEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CP(=O)(O1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


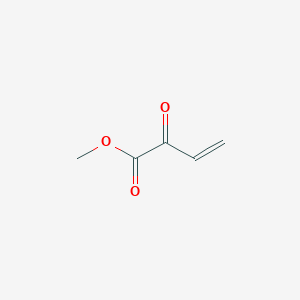
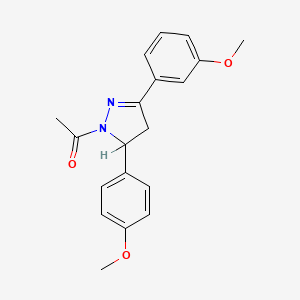
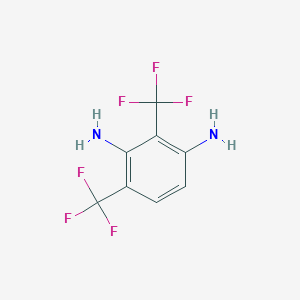
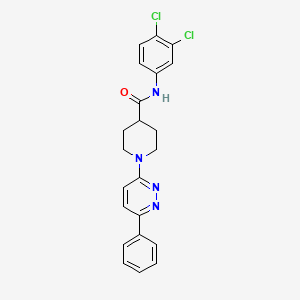

![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
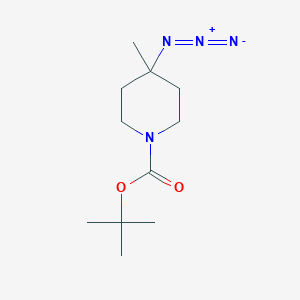
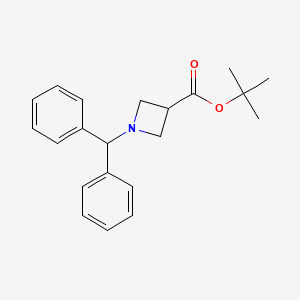

![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
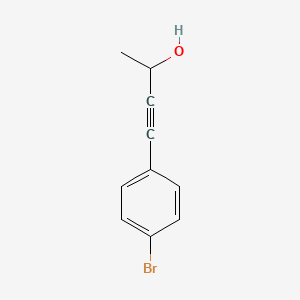
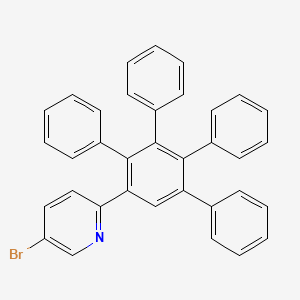
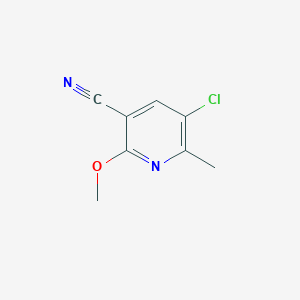
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
